molecular formula C18H20ClNO4 B5731077 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 6023-13-8

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5731077
CAS RN: 6023-13-8
M. Wt: 349.8 g/mol
InChI Key: RXUBCRTYCKFCAM-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as PD173074, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PD173074 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide exerts its anti-cancer effects by selectively inhibiting the activity of FGFR tyrosine kinase, which is overexpressed in many types of cancer cells. FGFR signaling plays a crucial role in cancer cell proliferation, survival, and angiogenesis. By inhibiting FGFR activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide disrupts these processes and induces cancer cell death.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have potent anti-cancer effects in vitro and in vivo. In cell-based assays, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide inhibits the proliferation and survival of cancer cells in a dose-dependent manner. In animal models of cancer, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a potent and selective inhibitor of FGFR tyrosine kinase, making it a valuable tool for studying the role of FGFR signaling in cancer biology. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has some limitations for use in lab experiments. It is a small molecule inhibitor that requires careful optimization of dosing and delivery to achieve optimal efficacy. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide may have off-target effects on other kinases, which can complicate interpretation of experimental results.

Future Directions

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications in cancer treatment. Future research directions for 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide include:
1. Clinical trials to evaluate the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide in cancer patients.
2. Development of novel drug delivery strategies to optimize the pharmacokinetics and tissue distribution of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
3. Investigation of the role of FGFR signaling in other diseases, such as cardiovascular and metabolic disorders.
4. Identification of biomarkers that can predict the response to 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide and guide patient selection for therapy.
5. Exploration of combination therapies that can enhance the anti-cancer effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide.

Synthesis Methods

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-chlorophenol with 3,4-dimethoxyaniline to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR signaling has been implicated in the development and progression of various types of cancer, including breast, lung, prostate, and bladder cancer. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-7-14(8-12(2)18(11)19)24-10-17(21)20-13-5-6-15(22-3)16(9-13)23-4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUBCRTYCKFCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975643
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6023138

CAS RN

6023-13-8
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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